Kinase Selectivity vs Cabozantinib
In a broad kinome panel of 275 human kinases, SAR125844 demonstrates exceptional selectivity for MET, with only 5 additional kinases inhibited at IC50 values below 300 nM (TRKA/NTRK1: 39 nM; TRKB/NTRK2: 280 nM; PDGFRα-V561D: 55 nM; AXL: 87 nM; MER: 105 nM) . This selectivity profile contrasts sharply with cabozantinib, a multi-targeted MET/VEGFR2/RET/KIT/AXL inhibitor that potently inhibits numerous kinases at sub-100 nM concentrations [1]. The >100-fold selectivity window for MET over its closest structural homolog RON (IC50 ≈ 740 nM) further distinguishes SAR125844 from less selective MET inhibitors .
| Evidence Dimension | Kinome selectivity (number of kinases inhibited at IC50 < 300 nM in 275-kinase panel) |
|---|---|
| Target Compound Data | 5 additional kinases beyond MET (TRKA: 39 nM; TRKB: 280 nM; PDGFRα-V561D: 55 nM; AXL: 87 nM; MER: 105 nM) |
| Comparator Or Baseline | Cabozantinib: >30 kinases inhibited at IC50 < 100 nM (including VEGFR2: 0.035 nM; RET: 5.2 nM; KIT: 4.6 nM; AXL: 7 nM; FLT3: 13.3 nM; TIE2: 14.3 nM) |
| Quantified Difference | Substantially narrower off-target profile (5 vs. >30 kinases below potency threshold) |
| Conditions | Biochemical kinase inhibition assay; recombinant human kinases; ATP at Km concentration |
Why This Matters
For experiments requiring clean MET-specific pharmacology without confounding VEGFR2, RET, or AXL inhibition, SAR125844 enables mechanistic interpretation that cabozantinib cannot provide.
- [1] Yakes FM, Chen J, Tan J, et al. Cabozantinib (XL184), a novel MET and VEGFR2 inhibitor, simultaneously suppresses metastasis, angiogenesis, and tumor growth. Mol Cancer Ther. 2011;10(12):2298-2308. View Source
